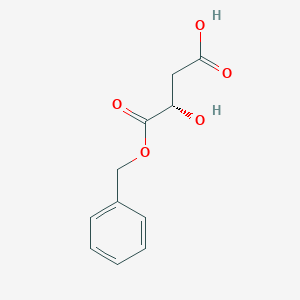

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can be achieved through esterification reactions. One common method is the Fischer esterification, which involves the reaction of (S)-2-Hydroxybutanedioic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is less common but can be used under specific conditions .

Industrial Production Methods

Industrial production of benzyl esters often employs catalytic processes to enhance yield and efficiency. For example, the use of tetrabutylammonium iodide (TBAI) as a catalyst in the presence of an oxidant like hydrogen peroxide can facilitate the esterification of benzyl alcohols under mild conditions . This method is advantageous due to its simplicity and the high yields obtained.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to (S)-2-Hydroxybutanedioic acid and benzyl alcohol under acidic or basic conditions.

Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.

Transesterification: The ester can be converted to other esters through transesterification reactions in the presence of an alcohol and an acid or base catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Transesterification: Excess alcohol and acid/base catalyst.

Major Products

Hydrolysis: (S)-2-Hydroxybutanedioic acid and benzyl alcohol.

Reduction: Corresponding alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry .

Mechanism of Action

The mechanism of action of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Methyl (S)-2-Hydroxybutanedioate: Similar structure but with a methyl group instead of a benzyl group.

Ethyl (S)-2-Hydroxybutanedioate: Similar structure but with an ethyl group instead of a benzyl group.

Propyl (S)-2-Hydroxybutanedioate: Similar structure but with a propyl group instead of a benzyl group

Uniqueness

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- is unique due to the presence of the benzyl group, which can impart different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific applications.

Biological Activity

Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-, commonly referred to as a derivative of succinic acid, has garnered attention for its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological and biochemical properties. Below is a detailed exploration of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is and it is classified under the category of carboxylic acid esters. Its structure includes a butanedioic acid backbone with a hydroxy group and a phenylmethyl ester side chain, which influences its solubility and reactivity in biological systems.

1. Metabolic Role

Butanedioic acid derivatives play significant roles in metabolism. They are involved in the tricarboxylic acid (TCA) cycle, which is crucial for energy production. The compound can influence metabolic pathways by acting as a signaling molecule that communicates metabolic states to surrounding cells .

2. Signaling Mechanisms

The compound has been shown to participate in various signaling pathways:

- GPR91 Activation : It activates the GPR91 receptor, which influences cellular responses such as lipolysis inhibition in adipocytes and promotes angiogenesis in ischemic tissues .

- Epigenetic Modulation : Elevated levels of succinate can inhibit enzymes involved in DNA demethylation, leading to hypermethylation and potential oncogenic transformations .

3. Cardiovascular Effects

Research indicates that extracellular succinate can affect cardiomyocyte viability through GPR91 activation. Long-term exposure has been linked to pathological hypertrophy of heart muscle cells, indicating a dual role in both protective and detrimental cardiac responses .

4. Immune Response Modulation

The compound enhances immune responses by stimulating dendritic cells through SUCNR1 activation. This interaction can lead to increased production of pro-inflammatory cytokines, thus playing a role in adaptive immunity .

Case Study 1: Inhibition of Lipolysis

A study investigating the effects of succinate on adipocytes demonstrated that activation of GPR91 inhibited lipolysis, suggesting a mechanism through which metabolic dysregulation could occur in obesity-related conditions.

Case Study 2: Cancer Research

In cancer biology, elevated succinate levels have been implicated in tumorigenesis due to their ability to stabilize hypoxia-inducible factors (HIFs), promoting angiogenesis and tumor growth even under normoxic conditions .

Data Tables

Properties

IUPAC Name |

(3S)-3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBVXNKKIAKFQI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260092 | |

| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66178-04-9 | |

| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66178-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.